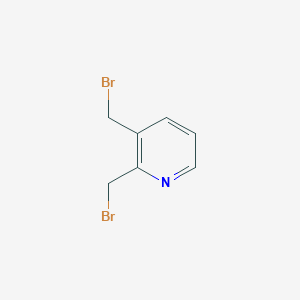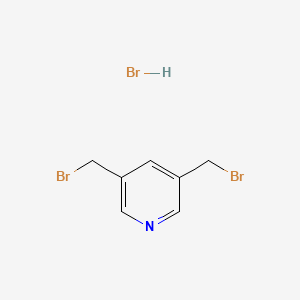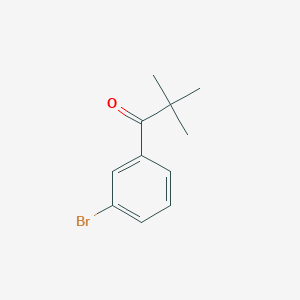
potassium (S)-oxirane-2-carboxylate
Overview
Description
Potassium (S)-oxirane-2-carboxylate is an organic compound that features a potassium ion bonded to the (S)-enantiomer of oxirane-2-carboxylate. This compound is notable for its unique structure, which includes an oxirane ring (a three-membered cyclic ether) and a carboxylate group. The (S)-configuration indicates that the compound is optically active and exists in a specific chiral form.
Mechanism of Action
Target of Action
Potassium (S)-oxirane-2-carboxylate primarily targets potassium channels in cells . These channels play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various physiological processes such as nerve impulse transmission and muscle contraction .
Mode of Action
The compound interacts with its targets by binding to and blocking potassium channels . This blockade delays the repolarization phase of the action potential, leading to an increase in action potential duration and an increase in the effective refractory period . This interaction results in changes in the electric polarity across the membrane of the axon .
Pharmacokinetics
Potassium compounds are generally known to be absorbed rapidly and distribute extensively into tissues . They are metabolized mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 . The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the compound’s action is a change in the membrane potential of specific cells . This rapid rise and fall in membrane potential, known as an action potential, occurs in several types of excitable cells, including neurons and muscle cells . In neurons, action potentials play a central role in cell–cell communication, while in muscle cells, an action potential is the first step in the chain of events leading to contraction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the local concentration of potassium ions . Additionally, the compound’s efficacy and stability could potentially be influenced by factors such as pH, temperature, and the presence of other ions or molecules in the environment .
Biochemical Analysis
Biochemical Properties
Potassium (S)-oxirane-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme catalysis and protein interactions. This compound interacts with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, potassium ions are known to stabilize catalytic intermediates and provide optimal positioning of substrates in enzyme active sites . This compound may also interact with proteins that have potassium-binding sites, influencing their structural stability and functional activity . These interactions are crucial for the compound’s role in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, potassium ions are essential for maintaining cellular homeostasis and regulating enzyme activity, photosynthetic efficiency, and osmotic stress response . The presence of this compound can impact these processes by altering the intracellular concentration of potassium ions, thereby affecting cellular functions such as ion transport, membrane potential, and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to enzyme activation or inhibition. For instance, potassium ions can enhance enzyme activity through conformational transitions triggered upon binding to distant sites . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions are critical for the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that potassium levels can influence various physiological processes, and deviations from normal levels can lead to adverse effects . The stability and degradation of this compound in laboratory conditions are important considerations for its use in research and applications. Long-term exposure to this compound may result in changes in cellular function, including alterations in enzyme activity and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that potassium channels play a crucial role in regulating cellular excitability and stability . At different dosages, this compound can exhibit threshold effects, where low doses may enhance cellular function, while high doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to carbohydrate metabolism, ion transport, and enzyme activation. This compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, potassium ions are essential for enzyme activation and protein synthesis, which are critical for maintaining metabolic homeostasis . The involvement of this compound in these pathways highlights its importance in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Potassium channels and transporters facilitate the movement of potassium ions across cell membranes, ensuring proper distribution and localization . The interaction of this compound with these transporters influences its accumulation and localization within cells, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Potassium channels and binding proteins play a role in the precise localization of this compound within cells . The subcellular distribution of this compound can impact its activity and function, as it may interact with different biomolecules in various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (S)-oxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of (S)-glycidic acid with potassium hydroxide. The reaction typically proceeds under mild conditions, with the potassium hydroxide acting as a base to deprotonate the carboxylic acid group, forming the potassium salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods to those used in the laboratory. The process may include additional steps for purification and crystallization to ensure the compound meets the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Potassium (S)-oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
Potassium (S)-oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Potassium oxalate (K2C2O4): Similar in that it contains potassium and a carboxylate group, but lacks the oxirane ring.
Potassium acetate (CH3COOK): Contains potassium and a carboxylate group, but has a simpler structure without the oxirane ring.
Potassium ®-oxirane-2-carboxylate: The enantiomer of potassium (S)-oxirane-2-carboxylate, with similar chemical properties but different optical activity.
Uniqueness
This compound is unique due to its chiral oxirane ring, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
potassium;(2S)-oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQCDPNYSJUSEH-DKWTVANSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635765 | |
| Record name | Potassium (2S)-oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82079-45-6 | |
| Record name | Potassium (2S)-oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


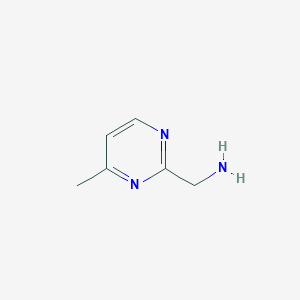
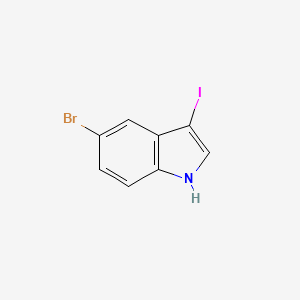

![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)
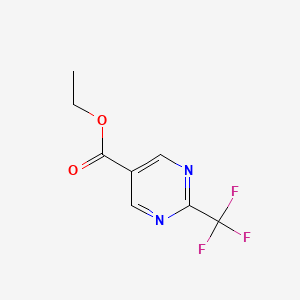
![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)


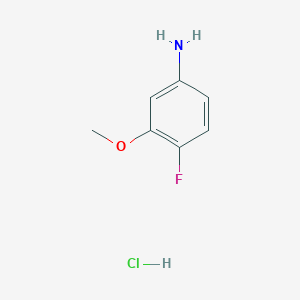
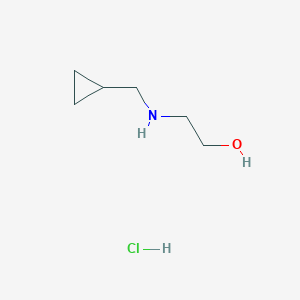
![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)
